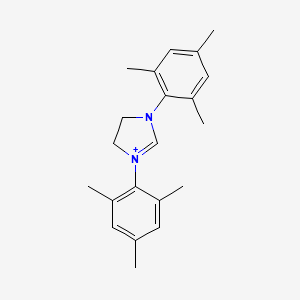

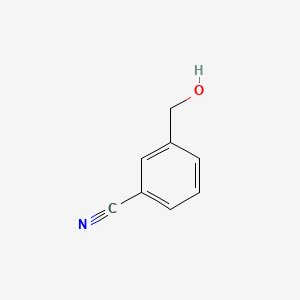

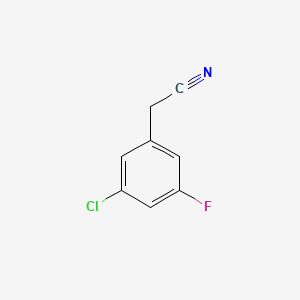

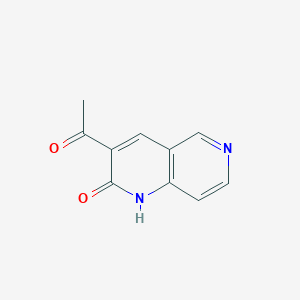

![molecular formula C9H9N3O3 B1349391 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile CAS No. 63989-40-2](/img/structure/B1349391.png)

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile, also known as 2-HENB, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a nitrobenzonitrile derivative, which has a wide range of applications in organic synthesis and medicinal chemistry. Due to its unique chemical and physical properties, 2-HENB has been studied for its potential applications in various fields such as drug discovery, materials science, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

One of the primary applications of 2-aminobenzonitriles, including structures similar to 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile, is in the synthesis of other complex molecules. For instance, 2-aminobenzonitriles have been prepared from 2-arylindoles through a process that involves nitrosation and sequential iron(III)-catalyzed C-C Bond cleavage, showcasing a method to rapidly synthesize benzoxazinones by intramolecular condensation (Wei-Li Chen et al., 2018). This highlights the utility of these compounds in facilitating novel synthetic pathways for complex organic molecules.

Novel Compound Formation

Research has also explored the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst, leading to the formation of novel compounds such as 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. These compounds were characterized by various spectroscopic techniques, demonstrating the potential of 2-amino-5-nitrobenzonitrile derivatives in generating new chemical entities (Jiarong Li et al., 2006).

Photophysical Applications

Another fascinating application is in the field of photophysical studies, where organotin compounds derived from Schiff bases, including derivatives of 2-aminophenol (similar in functionality to this compound), were synthesized and characterized for their utility in organic light-emitting diodes (OLEDs). These studies revealed the compounds' quantum yields and lifetime, indicating their potential in photophysical applications and materials science (M. C. García-López et al., 2014).

Corrosion Inhibition

Furthermore, derivatives of 2-amino-5-nitrobenzonitrile have been evaluated as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical studies confirmed the high efficiency of these compounds in corrosion protection, showcasing their practical applications in industrial maintenance and materials science (C. Verma et al., 2015).

Antiparasitic and Antifungal Evaluation

In the realm of biomedicine, 2'-arylsubstituted-1H,1'H-[2,5']bisbenzimidazolyl-5-carboxamidines, synthesized from 4-amino-3-nitrobenzonitrile, have been screened for their antiparasitic and antifungal activities. This research highlights the potential therapeutic applications of these compounds in combating infectious diseases (M. Alp et al., 2009).

Eigenschaften

IUPAC Name |

2-(2-hydroxyethylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-6-7-5-8(12(14)15)1-2-9(7)11-3-4-13/h1-2,5,11,13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADOGXABUHCROC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344938 |

Source

|

| Record name | 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63989-40-2 |

Source

|

| Record name | 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-HYDROXYETHYLAMINO)-5-NITROBENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.